molecular formula C13H10Cl2N2O3S B5854555 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No. B5854555
M. Wt: 345.2 g/mol
InChI Key: MIKUYYTUOKLGCD-UHFFFAOYSA-N
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Description

4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as DTTA, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has shown potential applications in various fields of scientific research. In medicinal chemistry, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs), enzymes that are overexpressed in many types of cancer. In biochemistry, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been used as a probe to study protein-protein interactions and to develop biosensors for the detection of biomolecules. In materials science, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is based on its ability to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to the compaction of chromatin and the repression of gene expression. By inhibiting the activity of HDACs, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid promotes the acetylation of histone proteins, leading to the activation of gene expression. This mechanism of action has been implicated in the anticancer activity of 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, as many cancer cells have altered patterns of histone acetylation.
Biochemical and Physiological Effects:
4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can inhibit the activity of HDACs, leading to the acetylation of histone proteins and the activation of gene expression. In vivo studies have shown that 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can inhibit the growth of cancer cells in animal models, suggesting that it may have potential as an anticancer agent. 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the activity of HDACs.

Advantages and Limitations for Lab Experiments

4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize using standard laboratory techniques, and it is commercially available from several chemical suppliers. 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has also been extensively characterized in terms of its chemical and physical properties, making it a well-established compound for scientific research. However, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has certain limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are still being investigated. Additionally, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has not been extensively tested for toxicity or side effects, so caution should be exercised when working with this compound.

Future Directions

There are several future directions for research on 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. One area of interest is the development of 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid-based anticancer agents. Several studies have shown that 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Another area of interest is the development of 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid-based biosensors for the detection of biomolecules. 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have high binding affinity for certain biomolecules, making it a promising candidate for the development of biosensors. Finally, there is interest in the development of 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid-based materials, such as MOFs, for applications in gas storage, catalysis, and drug delivery. Overall, 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenyl isothiocyanate with cysteine followed by the reaction of the resulting product with diethyl malonate. The final product is obtained through acid hydrolysis of the intermediate compound. The synthesis of 4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is relatively straightforward and can be accomplished using standard laboratory techniques.

properties

IUPAC Name

4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-8-2-1-7(5-9(8)15)10-6-21-13(16-10)17-11(18)3-4-12(19)20/h1-2,5-6H,3-4H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKUYYTUOKLGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

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